Prolyl-arginyl-glycinamide

Description

Historical Context and Discovery within Peptide Chemistry

The discovery and synthesis of prolyl-arginyl-glycinamide are intrinsically linked to the groundbreaking research on neurohypophyseal hormones in the mid-20th century. Early investigations into the structure and synthesis of arginine-vasopressin involved the chemical synthesis of its constituent peptide fragments. For instance, studies on the total synthesis of arginine-vasopressin involved the condensation of protected amino acid and peptide fragments, including the C-terminal portion which is this compound. acs.org Another line of historical research identified a tripeptide, prolyl-leucyl-glycinamide, as the factor responsible for inhibiting the release of melanocyte-stimulating hormone (MSH), and in these studies, this compound was also synthesized for comparative analysis. pnas.org This highlights that the initial interest in this compound was not as an independent bioactive molecule, but as a structural component to understand and reconstruct larger, more complex peptides.

This compound as a Tripeptide Motif

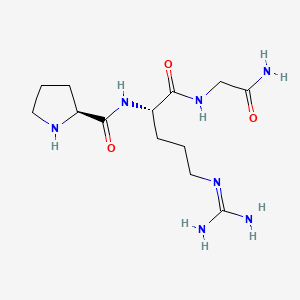

This compound is classified as a tripeptide, meaning it is composed of three amino acid residues linked by peptide bonds. The specific amino acids are proline, arginine, and glycinamide (B1583983). The "-amide" suffix on glycinamide indicates that the C-terminal carboxyl group is amidated. This amidation is a common feature in many biologically active peptides, often contributing to their stability and activity.

The study of tripeptide motifs is a significant area of peptide chemistry. Tripeptides can serve as building blocks for larger proteins, act as signaling molecules, or, as seen with this compound, be fragments of larger bioactive peptides. d-nb.info For example, the tripeptide glycyl-prolyl-glycinamide (GPG-amide) has been investigated as an antiretroviral drug candidate. nih.govpsu.edu The specific sequence of amino acids in a tripeptide determines its chemical properties and biological function.

Table 1: Amino Acid Composition of this compound

| Position | Amino Acid | Abbreviation |

|---|---|---|

| 1 | Proline | Pro / P |

| 2 | Arginine | Arg / R |

Structural Relationship to Arginine-Vasopressin and Related Peptides

The primary significance of this compound in research stems from its structural relationship to arginine-vasopressin (AVP), also known as antidiuretic hormone. nih.gov AVP is a nonapeptide hormone with critical roles in regulating water balance, blood pressure, and social behavior. nih.govfda.gov this compound constitutes the C-terminal tripeptide tail of the AVP molecule. fda.gov

Table 2: this compound in the Context of Arginine-Vasopressin

| Peptide | Full Sequence | Role of Pro-Arg-Gly-NH2 |

|---|---|---|

| Arginine-Vasopressin (AVP) | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 | C-terminal tripeptide tail. fda.gov |

Overview of Research Paradigms and Academic Significance

Research involving this compound has largely been conducted within the framework of understanding the function of arginine-vasopressin. One research paradigm investigates the structure-activity relationship of AVP by studying the effects of its fragments. For example, some studies have suggested that while the covalent ring of vasopressin is essential for its primary behavioral effects, the C-terminal portion, this compound, may harbor a secondary activity site. researchgate.net

The academic significance of this compound is therefore primarily as a tool for dissecting the molecular mechanisms of AVP action. By synthesizing and studying this and other fragments, researchers can determine which parts of the parent molecule are responsible for receptor binding, signal transduction, and biological effect. This approach is fundamental to peptide pharmacology and drug design, where understanding the minimal structural requirements for activity can lead to the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N7O3/c14-10(21)7-19-11(22)9(4-2-6-18-13(15)16)20-12(23)8-3-1-5-17-8/h8-9,17H,1-7H2,(H2,14,21)(H,19,22)(H,20,23)(H4,15,16,18)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGBBJONIZCEQE-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197098 | |

| Record name | Prolyl-arginyl-glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47307-27-7 | |

| Record name | L-Prolyl-L-arginylglycinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47307-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolyl-arginyl-glycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047307277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolyl-arginyl-glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for Synthesis and Pre Analytical Processing of Prolyl Arginyl Glycinamide

Solid-Phase Peptide Synthesis Strategies for Prolyl-Arginyl-Glycinamide

Solid-phase peptide synthesis (SPPS) is a widely employed method for producing peptides like this compound. evitachem.com This technique involves building the peptide chain sequentially while it is anchored to an insoluble polymer resin, which simplifies the purification process by allowing reagents and by-products to be washed away after each step. csic.es The synthesis proceeds from the C-terminus to the N-terminus, starting with glycine (B1666218) attached to the resin.

Resin-Based Approaches in Peptide Elongation

The choice of resin is critical for SPPS and dictates the conditions for the final cleavage step and the form of the C-terminus. For the synthesis of this compound, which terminates in a primary amide, an acid-sensitive amide-generating resin such as the Rink Amide resin is highly suitable. mdpi.comthermofisher.com Cleavage from this type of resin with an acid like trifluoroacetic acid (TFA) directly yields the desired peptide amide.

The synthesis begins by attaching the first C-terminal amino acid, glycine, to the solid support. The process, known as resin loading, must be carefully controlled to ensure efficient and clean synthesis. Trityl-based resins are often favored for their ability to minimize enantiomerization (racemization) of sensitive amino acids during their initial attachment. sigmaaldrich.com

Table 1: Common Resins in Solid-Phase Peptide Synthesis

| Resin Type | Linker Type | Typical Cleavage Condition | C-Terminal Product | Key Characteristics |

| Merrifield Resin | Benzyl (B1604629) ester | Anhydrous HF | Carboxylic acid | The original resin used in SPPS; requires harsh cleavage conditions. google.com |

| Wang Resin | p-Alkoxybenzyl alcohol | ~95% TFA | Carboxylic acid | Widely used for Fmoc-strategy; provides milder cleavage than Merrifield. |

| Rink Amide Resin | Acid-sensitive benzhydrylamine | ~95% TFA | Primary amide | Ideal for synthesis of peptide amides like this compound. mdpi.comthermofisher.com |

| 2-Chlorotrityl Resin | Trityl | Dilute acid (e.g., 1% TFA) | Protected peptide acid | Allows for mild cleavage, preserving side-chain protecting groups for fragment condensation. sigmaaldrich.com |

Protected Amino Acid Coupling Methodologies

To ensure the correct peptide sequence is formed, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups. The α-amino group is protected to prevent self-polymerization, while reactive side chains are protected to avoid unwanted side reactions. peptide.com Two primary orthogonal protection strategies are used in SPPS: the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) methods. csic.es The Fmoc strategy is common due to its use of milder basic conditions for α-amino deprotection, which are compatible with acid-labile resins and side-chain protecting groups. csic.es

In the synthesis of this compound:

Glycine has no side chain and only requires α-amino protection.

Proline is a secondary amine with a non-reactive side chain, also only requiring α-amino protection.

Arginine possesses a strongly basic guanidino group in its side chain that must be protected. mdpi.com Several protecting groups are available, with varying acid lability. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is widely used in Fmoc synthesis as it can be removed under standard TFA cleavage conditions in a relatively short time. thermofisher.comgoogle.com Older protecting groups include Tos (tosyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). google.compeptide.com

The peptide bond is formed using a coupling reagent that activates the carboxyl group of the incoming amino acid. Reagents such as Dicyclohexylcarbodiimide (DCC) or activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to facilitate efficient amide bond formation. sigmaaldrich.compnas.org

Table 2: Common Side-Chain Protecting Groups for Arginine in Fmoc-SPPS

| Protecting Group | Abbreviation | Relative Cleavage Time | Notes |

| Pentamethyldihydrobenzofuran-sulfonyl | Pbf | Fast | Commonly used; easily scavenged and removed in under 4 hours. thermofisher.com |

| Pentamethylchroman-sulfonyl | Pmc | Moderate | Requires longer deprotection times than Pbf, especially with multiple Arg residues. thermofisher.comgoogle.com |

| Tosyl | Tos | Slow | Used primarily in Boc chemistry; requires strong acids like HF for removal. google.compeptide.com |

| Nitro | NO2 | Variable | Can be removed with reagents like stannous chloride or under specific acidic conditions. mdpi.compeptide.com |

Cleavage and Deprotection Techniques

The final step in SPPS is the simultaneous cleavage of the completed peptide from the resin and the removal of all side-chain protecting groups. This is typically achieved by treating the peptidyl-resin with a strong acid cocktail. peptide.com Trifluoroacetic acid (TFA) is the most common primary reagent. mdpi.com

The cleavage cocktail also contains "scavengers" to trap and neutralize highly reactive cationic species (e.g., tert-butyl cations) that are released from the protecting groups during cleavage. sigmaaldrich.com Without scavengers, these cations could cause irreversible modification of the peptide. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and phenol. peptide.com The precise composition of the cocktail depends on the amino acids in the sequence and the protecting groups used. peptide.comsigmaaldrich.com For a peptide like this compound with a Pbf-protected arginine, a standard cocktail such as TFA/TIS/water (95:2.5:2.5) is generally effective. sigmaaldrich.com After the cleavage reaction, the crude peptide is precipitated from the acidic solution using cold diethyl ether and collected for purification. mdpi.compeptide.com

Solution-Phase Peptide Synthesis Routes for this compound

Solution-phase peptide synthesis (LPPS), also known as classical synthesis, involves conducting all reactions in a homogeneous liquid phase. While it allows for purification and characterization of intermediates after each step, it can be more labor-intensive than SPPS, especially for longer peptides, due to the need for purification via chromatography or recrystallization. nih.govrsc.org

Condensation Reactions for Amide Bond Formation

The core of LPPS is the condensation reaction, where two amino acid derivatives (or peptide fragments) are joined via a peptide bond. youtube.com This process requires the selective protection of the N-terminal amine of one unit and the activation of the C-terminal carboxylic acid of the other. youtube.com Coupling reagents, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate), are used to facilitate the reaction, often in the presence of a non-nucleophilic base. nih.gov A key challenge in LPPS is the purification of the product after each condensation step to remove unreacted starting materials and by-products before proceeding to the next coupling. rsc.org

Catalytic Hydrogenation for Protecting Group Removal

In solution-phase synthesis, catalytic hydrogenation is a crucial and mild method for removing specific types of protecting groups, particularly those based on a benzyl group. google.comorganicchemistrydata.org The benzyloxycarbonyl (Z or Cbz) group, a classic N-terminal protecting group used in LPPS, is readily removed by this method. peptide.com The process involves stirring a solution of the protected peptide with a metal catalyst, most commonly palladium on a carbon support (Pd/C), under an atmosphere of hydrogen gas. prepchem.com This reaction cleaves the benzyl-oxygen bond, releasing the free amine and producing toluene (B28343) and carbon dioxide as by-products. organicchemistrydata.orgprepchem.com This technique is orthogonal to many other protecting groups, allowing for selective deprotection during a multi-step synthesis. google.com

Purification Methodologies for this compound

Following the synthesis of this compound, a multi-step purification process is essential to isolate the target peptide from unreacted starting materials, by-products, and other impurities. The selection of purification techniques is dictated by the physicochemical properties of the peptide and the nature of the impurities present. A combination of chromatographic methods followed by product isolation is typically employed to achieve high purity.

Chromatography is the cornerstone of peptide purification, leveraging subtle differences in physical properties like size, charge, and hydrophobicity to separate the target molecule from contaminants.

Size-Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius or size. lcms.czcytivalifesciences.com This technique is particularly useful for removing high-molecular-weight aggregates or low-molecular-weight synthesis reagents. The stationary phase consists of porous beads, and molecules are separated based on their ability to enter these pores. sunresinlifesciences.com Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. sunresinlifesciences.com

Sephadex, a cross-linked dextran (B179266) gel, is a commonly used medium for SEC in peptide purification. sunresinlifesciences.comcdnsciencepub.com The degree of cross-linking determines the pore size and thus the fractionation range of the gel. For a tripeptide like this compound (with a molecular weight in the hundreds of Daltons), Sephadex G-10 or G-25 would be appropriate choices as their fractionation ranges are suitable for separating small peptides from salts and other small molecules. cytivalifesciences.com For instance, Sephadex G-25 is effective for separating molecules with molecular weights between 1,000 and 5,000 Da. sunresinlifesciences.com The product is dissolved in a suitable aqueous buffer and passed through the column, with fractions being collected and analyzed for the presence of the pure peptide. cdnsciencepub.com

Table 1: Characteristics of Common Sephadex Resins for Peptide Purification

| Resin Type | Fractionation Range (Daltons) | Primary Application |

| Sephadex G-10 | < 700 | Separation of peptides from salts and other small molecules. cytivalifesciences.com |

| Sephadex G-15 | < 1,500 | Group separation of biomolecules. cdnsciencepub.com |

| Sephadex G-25 | 1,000 - 5,000 | Buffer exchange and removal of salts from molecules >5,000 Da. cytivalifesciences.comsunresinlifesciences.com |

| Sephadex LH-20 | Varies with solvent | Separation of natural products, lipids, and small peptides. cdnsciencepub.comelectronicsandbooks.com |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and high-resolution technique that is the method of choice for the final purification of synthetic peptides. nih.govscispace.com This method separates molecules based on their hydrophobicity. springernature.com The stationary phase is nonpolar (hydrophobic), typically consisting of silica (B1680970) particles chemically modified with alkyl chains (e.g., C8 or C18), while the mobile phase is polar (hydrophilic), usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. springernature.comgbiosciences.com

The peptide mixture is loaded onto the column in a mobile phase with a low concentration of organic solvent, causing the peptides to bind to the hydrophobic stationary phase. The peptides are then eluted by gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution). springernature.com Peptides with greater hydrophobicity interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute. Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. unibo.it RP-HPLC offers excellent resolution, speed, and sensitivity, making it ideal for isolating this compound to a high degree of purity. scispace.comspringernature.com

Table 2: Typical Parameters for RP-HPLC Purification of Peptides

| Parameter | Description |

| Stationary Phase | C18 or C8 silica-based columns with large pore sizes (~300 Å). scispace.com |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA). |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA). |

| Elution | Linear gradient of increasing Mobile Phase B concentration. springernature.com |

| Detection | UV absorbance, typically at 214 nm (peptide bond) and 280 nm (aromatic residues). nih.gov |

| Flow Rate | Dependent on column dimensions, typically 1-20 mL/min for semi-preparative columns. nih.gov |

While RP-HPLC is highly effective, other chromatographic techniques can be employed as orthogonal purification steps to remove specific impurities that may co-elute with the target peptide.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge at a given pH. gbiosciences.comnih.gov Since Arginine is a strongly basic amino acid, this compound will carry a net positive charge at neutral or acidic pH. Cation-exchange chromatography could therefore be used, where the peptide binds to a negatively charged stationary phase and is eluted by increasing the salt concentration or pH of the buffer. nih.gov This method is very effective at removing impurities with different charge characteristics, such as deletion sequences (peptides missing an amino acid) or incompletely deprotected peptides. nih.gov

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity, similar to RP-HPLC, but under much gentler conditions. gbiosciences.com Peptides are bound to a weakly hydrophobic stationary phase in a high-salt buffer and are eluted by decreasing the salt concentration. This technique can be useful for removing highly hydrophobic or aggregated impurities while preserving the peptide's native structure. nih.gov

Lyophilization for Product Isolation and Storage

After the final chromatographic purification step, the fractions containing the pure this compound are typically in a dilute aqueous-organic solution. To obtain the peptide as a stable, solid product, the solvent must be removed. Lyophilization, or freeze-drying, is the preferred method for this purpose. nih.gov

The process involves three main stages:

Freezing: The peptide solution is frozen to a solid state. nih.gov

Primary Drying (Sublimation): The pressure is reduced, and a small amount of heat is applied, causing the frozen solvent (primarily water) to sublimate directly from a solid to a gas. nih.gov

Secondary Drying (Desorption): The temperature is gradually increased to remove any residual, unfrozen water molecules that are bound to the peptide. nih.gov

Lyophilization yields a fine, fluffy, and highly soluble powder, which is the ideal form for accurate weighing and long-term storage. cdnsciencepub.com This process avoids the high temperatures of simple evaporation, which could degrade the peptide. The resulting lyophilized product exhibits excellent stability, allowing for storage and shipment at room temperature or under refrigeration without significant degradation. nih.govresearchgate.net

Isotopic Labeling Strategies for this compound

Isotopically labeled versions of this compound are invaluable tools, particularly for quantitative analysis in complex biological matrices using mass spectrometry. Stable Isotope Labeling involves the incorporation of non-radioactive heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into the peptide's structure. chempep.com

The most common strategy for producing a labeled version of this compound is to use one or more stable isotope-labeled amino acids during its chemical synthesis. chempep.com For example, the synthesis could incorporate [U-¹³C₆, ¹⁵N₄]-Arginine or [U-¹³C₅, ¹⁵N]-Proline. The resulting peptide is chemically identical to the unlabeled version but has a greater mass.

When this labeled peptide is used as an internal standard in a quantitative assay, it is spiked into a sample at a known concentration. The labeled and unlabeled peptides co-elute during chromatography but are distinguishable by their mass-to-charge ratio in the mass spectrometer. nih.gov This allows for highly accurate quantification by calculating the ratio of the signal from the endogenous (unlabeled) peptide to the signal from the spiked (labeled) standard, correcting for any sample loss or ionization variability. nih.gov

Table 3: Common Stable Isotopes Used in Peptide Labeling

| Isotope | Natural Abundance (%) | Use in Labeling |

| Carbon-13 (¹³C) | ~1.1% | Replaces ¹²C, providing a mass shift for each labeled carbon atom. chempep.com |

| Nitrogen-15 (¹⁵N) | ~0.4% | Replaces ¹⁴N, incorporated into the peptide backbone and side chains of N-containing residues like Arginine. chempep.com |

| Deuterium (²H) | ~0.02% | Replaces ¹H, offers a simple way to increase mass, though can sometimes affect chromatographic retention time. chempep.com |

| Oxygen-18 (¹⁸O) | ~0.2% | Can be incorporated at the C-terminus during enzymatic digestion, less common for synthetic peptides. chempep.com |

Tritium (B154650) Labeling for Radioligand Binding Studies

Tritium ([³H]) labeling of this compound is a fundamental step in creating a radioligand, a critical tool for studying its interaction with biological receptors. The high sensitivity of detection for this beta-emitting isotope makes it ideal for quantitative receptor binding assays. researchgate.net

A common and efficient strategy for introducing tritium into a peptide like this compound involves the synthesis of a halogenated precursor. For instance, an iodinated or brominated derivative of the peptide, potentially at the proline or arginine residue, can be synthesized. This precursor then undergoes catalytic dehalogenation in the presence of tritium gas (T₂). This process replaces the halogen atom with a tritium atom, yielding the desired tritiated radioligand, such as [³H]this compound. nih.gov This method has been successfully used to produce radioligands with high specific activity, a crucial factor for the sensitivity of binding assays. nih.gov

Once synthesized and purified, the tritiated peptide is used in radioligand binding assays to characterize its binding affinity and the density of its target receptors in various tissues or cell preparations. perceptive.comgiffordbioscience.com These assays are considered the gold standard for quantifying ligand-receptor interactions. giffordbioscience.com There are three primary types of radioligand binding assays:

Saturation Binding Assays: These experiments involve incubating increasing concentrations of the radioligand with a fixed amount of receptor preparation to determine the maximal number of binding sites (Bmax) and the dissociation constant (Kd). perceptive.comgiffordbioscience.com The Kd value is a measure of the radioligand's affinity for the receptor. giffordbioscience.com

Competition Binding Assays: In these assays, a fixed concentration of the tritiated ligand competes for binding with a range of concentrations of an unlabeled compound. giffordbioscience.com This allows for the determination of the inhibitory constant (Ki) of the unlabeled test compound, indicating its relative affinity for the receptor. giffordbioscience.com

Kinetic Binding Assays: These assays measure the rate at which the radioligand associates with (Kon) and dissociates from (Koff) the receptor over time. perceptive.comgiffordbioscience.com This provides dynamic information about the binding interaction. giffordbioscience.com

Challenges in developing such assays can include high non-specific binding of the radioligand, which may obscure the specific binding signal. nih.gov Therefore, careful optimization of assay conditions is essential for obtaining reliable data.

Table 1: Types of Radioligand Binding Assays

| Assay Type | Purpose | Key Parameters Determined |

|---|---|---|

| Saturation | To determine receptor density and the affinity of the radioligand. perceptive.comgiffordbioscience.com | Bmax (Maximum binding capacity) Kd (Dissociation constant) giffordbioscience.com |

| Competition | To determine the affinity of an unlabeled compound for the receptor. giffordbioscience.com | IC50 (Half-maximal inhibitory concentration) Ki (Inhibitory constant) giffordbioscience.com |

| Kinetic | To determine the rate of ligand-receptor binding and dissociation. perceptive.comgiffordbioscience.com | Kon (Association rate constant) Koff (Dissociation rate constant) perceptive.com |

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for probing the molecular structure of this compound. These techniques rely on the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the primary and secondary structure of peptides like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, NMR can provide a detailed atom-by-atom map of the molecule.

For this compound, ¹H NMR spectra would reveal distinct signals for the protons in each amino acid residue. For instance, the unique cyclic structure of proline would give rise to characteristic shifts for its ring protons. mdpi.com The protons of the arginine side chain, including those of the guanidinium (B1211019) group, and the glycinamide (B1583983) moiety would also exhibit specific chemical shifts. ucl.ac.uk Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can establish proton-proton connectivities within each amino acid residue, confirming their identity.

Furthermore, ¹³C NMR spectroscopy provides information on the carbon skeleton of the peptide. ucl.ac.uknih.gov The chemical shifts of the carbonyl carbons are particularly informative for assessing the peptide bond integrity and the local chemical environment. Advanced techniques like ¹³C-direct detection NMR can be especially useful for studying proline-containing peptides, as they overcome challenges associated with the lack of an amide proton on the proline residue. nih.gov

Through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can provide insights into the secondary structure and conformational preferences of the tripeptide in solution. These experiments detect protons that are close in space, even if they are not directly connected through chemical bonds, helping to define the three-dimensional fold of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Amino Acid Residues in Peptides

| Atom | Proline | Arginine | Glycine |

| ¹Hα | ~4.4 ppm | ~4.3 ppm | ~3.9 ppm |

| ¹Hβ | ~2.0, 2.3 ppm | ~1.9, 1.7 ppm | - |

| ¹Hγ | ~2.0 ppm | ~1.7 ppm | - |

| ¹Hδ | ~3.6, 3.7 ppm | ~3.2 ppm | - |

| ¹³Cα | ~60 ppm | ~54 ppm | ~43 ppm |

| ¹³Cβ | ~30 ppm | ~29 ppm | - |

| ¹³C=O | ~174 ppm | ~174 ppm | ~172 ppm |

Note: The exact chemical shifts can vary depending on the solvent, pH, temperature, and neighboring residues.

Mass spectrometry (MS) is a cornerstone technique for the analysis of peptides, providing highly accurate molecular weight determination and sequence verification. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to ionize the peptide.

The resulting mass spectrum would show a peak corresponding to the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. Given the elemental composition of this compound (C₁₃H₂₅N₇O₃), its theoretical monoisotopic mass is approximately 327.207 Da. nih.gov High-resolution mass spectrometers can measure this mass with high accuracy, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is used to verify the amino acid sequence. In an MS/MS experiment, the parent ion of this compound is selected and fragmented. The resulting fragment ions, known as b- and y-ions, correspond to cleavages along the peptide backbone. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming the this compound sequence. libretexts.org

Table 2: Theoretical Monoisotopic Masses of Fragment Ions for this compound

| Fragment Ion | Sequence | Theoretical m/z |

| b₁ | Pro | 98.06 |

| b₂ | Pro-Arg | 254.16 |

| y₁ | Gly-NH₂ | 75.05 |

| y₂ | Arg-Gly-NH₂ | 231.15 |

Note: These are theoretical values and may vary slightly in experimental data.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a straightforward and widely used technique for the detection and quantification of biomolecules. lcms.czresearchgate.net While the peptide bonds in this compound absorb light in the far UV region (around 190-220 nm), the aromatic side chains of amino acids like tryptophan, tyrosine, and phenylalanine are typically used for quantification at higher wavelengths (around 280 nm). jasco-global.com

Since this compound lacks a strong chromophore in the near-UV region, its direct quantification via UV-Vis spectroscopy at 280 nm is not feasible. However, the peptide bond absorption at lower wavelengths can be utilized for detection, although this region is more susceptible to interference from other components in the sample matrix. sci-hub.se

For quantitative analysis, colorimetric assays that produce a colored product upon reaction with the peptide can be employed. d-nb.info The absorbance of this colored product is then measured at a specific wavelength in the visible range. Alternatively, the peptide can be derivatized with a UV-absorbing or fluorescent tag to enhance its detection and allow for accurate quantification. actascientific.com

Chromatographic Analytical Methods for Purity and Identity Confirmation

Chromatographic techniques are essential for separating this compound from impurities and for confirming its identity based on its retention behavior.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of peptides. hplc.eunih.gov It offers high resolution and sensitivity for separating the target peptide from closely related impurities, such as deletion sequences or incompletely deprotected species.

For this compound, reversed-phase HPLC (RP-HPLC) is a suitable method. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and acetonitrile, with an ion-pairing agent like trifluoroacetic acid (TFA). The peptide is separated based on its hydrophobicity. The identity of this compound is confirmed by comparing its retention time with that of a reference standard. upb.ro The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. nih.gov

Different detection modes can be coupled with HPLC for the analysis of this compound:

UV Detection: As mentioned earlier, detection at low UV wavelengths (e.g., 214 nm) can be used to monitor the peptide bond.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both retention time and mass information, offering a highly specific and powerful analytical tool for identity confirmation and impurity profiling. lcms.cz

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient from 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

Note: These are example parameters and should be optimized for specific applications.

To overcome the low UV absorbance of this compound and enhance its detection sensitivity, pre-column derivatization can be employed. actascientific.comnih.gov This involves reacting the peptide with a labeling reagent before it is injected into the HPLC system. lcms.cz

Several reagents are available for pre-column derivatization of the primary amine groups in the arginine residue and the N-terminus of the peptide. Common derivatizing agents include:

o-Phthalaldehyde (B127526) (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. jascoinc.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce fluorescent derivatives. jascoinc.comcreative-proteomics.com

Phenylisothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives that can be detected by UV absorbance at around 254 nm. actascientific.comcreative-proteomics.com

These derivatization strategies significantly improve the limit of detection and quantification, making them particularly useful for analyzing low concentrations of this compound in complex matrices. nih.gov

Advanced Analytical Characterization of Prolyl Arginyl Glycinamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to the analysis of this compound, providing robust means for its separation and the evaluation of its homogeneity. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two principal techniques utilized for these purposes.

While pre-column derivatization is a common strategy in HPLC analysis of amino acids and peptides, post-column derivatization offers distinct advantages for the continuous monitoring of this compound. This approach involves the separation of the underivatized peptide by ion-exchange or reversed-phase chromatography, followed by reaction with a derivatizing agent prior to detection.

A key benefit of post-column derivatization is its robustness against matrix effects. Since the derivatization reaction occurs after the chromatographic separation, the complexity of the sample matrix has minimal influence on the reaction's efficiency and reproducibility. This is particularly advantageous when analyzing this compound in complex biological samples. The technique is also readily automatable, ensuring consistent reaction times and improving analytical precision.

Commonly used reagents for post-column derivatization in amino acid and peptide analysis include ninhydrin (B49086) and o-phthalaldehyde (B127526) (OPA). Ninhydrin reacts with the primary and secondary amines of the peptide to form a colored product detectable by UV-Vis spectrophotometry, while OPA reacts with primary amines to yield fluorescent derivatives, offering higher sensitivity. The continuous flow of the column eluent is mixed with the derivatization reagent in a reactor, and the resulting product is then passed through the detector. This setup allows for real-time monitoring of the separated peptide.

Table 1: Comparison of Derivatization Approaches in HPLC

| Feature | Pre-column Derivatization | Post-column Derivatization |

| Point of Derivatization | Before chromatographic separation | After chromatographic separation |

| Matrix Effect | High potential for interference from sample matrix | Low potential for interference from sample matrix |

| Automation | Can be automated | Readily automated, leading to high reproducibility |

| Column Compatibility | Primarily used with reversed-phase columns | Compatible with both ion-exchange and reversed-phase columns |

| Reagent Consumption | Generally lower | Can be higher due to continuous flow |

| Detection of Secondary Amines | OPA does not react with secondary amines like proline | Ninhydrin can detect both primary and secondary amines |

Thin-layer chromatography (TLC) serves as a rapid and cost-effective method for assessing the homogeneity of this compound preparations. This technique separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system that moves up the plate).

For the analysis of a peptide like this compound, a suitable TLC system would involve a polar stationary phase, such as silica (B1680970) gel or cellulose, and a mobile phase consisting of a mixture of organic solvents and aqueous buffers. The choice of the mobile phase is critical for achieving adequate separation of the target peptide from potential impurities, such as starting materials or by-products from the synthesis.

After development, the separated components

Biophysical and Computational Approaches for Conformational Analysis

Molecular Dynamics Simulations of this compound Hydration and Solution Structure

Molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a peptide and its solvent at an atomic level. frontiersin.org These simulations can model the movement and interactions of every atom in the system over time, providing a detailed picture of the peptide's conformational landscape and its hydration shell. frontiersin.orgrsc.org By analyzing the simulation trajectories, researchers can determine key structural and dynamic properties.

Detailed Research Findings:

While specific MD simulation studies exclusively focused on this compound are not prominent in published literature, the behavior of the peptide can be inferred from simulations of similar molecules and the known properties of its constituent amino acids. nih.govnih.govrsc.org The simulation process typically involves placing the peptide in a box of explicit water molecules and calculating the forces between all atoms using a force field like AMBER or CHARMM. rsc.orgmdpi.com

The analysis of such a simulation for this compound would focus on several key areas:

Hydration Shell Structure: The simulation would reveal how water molecules arrange around the peptide. The hydrophilic and positively charged guanidinium (B1211019) group of the Arginine residue is expected to be a primary site for strong hydrogen bonding with water. frontiersin.org The carbonyl and amide groups of the peptide backbone also form hydrogen bonds, contributing to a structured layer of water molecules around the peptide. mdpi.com

Radial Distribution Functions (RDFs): Calculating RDFs for water oxygen atoms around specific peptide atoms (e.g., the nitrogen atoms of Arginine's side chain or the backbone carbonyl oxygens) provides quantitative data on the density and distance of hydrating water molecules, defining the first and second hydration shells. rsc.org

| Parameter Analyzed | Information Obtained | Relevance to this compound |

|---|---|---|

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds between peptide and water, and within the peptide. frontiersin.org | Quantifies the interaction with the solvent and the stability of internal structures like turns. |

| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms from a reference structure. mdpi.com | Indicates the conformational stability of the peptide over the simulation time. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the peptide that is accessible to solvent molecules. mdpi.com | Reveals which residues (e.g., the charged Arginine) are most exposed to the aqueous environment. |

| Ramachandran Plot Analysis | Visualizes the statistically allowed backbone dihedral angles (φ and ψ) for each amino acid. nih.gov | Identifies preferred secondary structure elements, such as turns or extended conformations. |

Neutron Diffraction Studies of Peptide Conformation in Aqueous Solutions

Neutron diffraction is a powerful experimental technique for determining the atomic structure of materials, including biological molecules in solution. rsc.org Unlike X-rays, which scatter from electrons, neutrons scatter from atomic nuclei. This makes neutron diffraction exceptionally sensitive to the location of hydrogen atoms, which is crucial for understanding water structure and hydrogen bonding. jst.go.jp

In a typical experiment on a peptide solution, the technique of isotopic substitution is used. researchgate.net By comparing the diffraction patterns from samples containing normal water (H₂O) and heavy water (D₂O), researchers can isolate the signal corresponding to the peptide's hydration shell. jst.go.jp This provides direct, unambiguous information about the arrangement of water molecules around the peptide. researchgate.netnih.gov

Detailed Research Findings:

Key findings from neutron diffraction studies on similar systems include:

Perturbation of Water Structure: The presence of a peptide disrupts the natural hydrogen-bonding network of bulk water. rsc.orgresearchgate.net Neutron diffraction can quantify this effect, showing changes in the water-water coordination around the solute. researchgate.net

Direct View of Hydration: The technique provides detailed information on the coordination of water molecules around both charged/polar groups (like the Arginine side chain and backbone amides) and nonpolar groups (like the Proline ring). nih.gov

Peptide Conformation: By analyzing the complete scattering data, the average conformation of the peptide in solution can be determined, complementing information from other techniques like NMR.

| Measurement | Structural Information Revealed | Significance |

|---|---|---|

| H/D Isotopic Substitution | Precise locations of hydrogen/deuterium atoms. jst.go.jp | Provides an unparalleled view of hydrogen bonding networks between the peptide and water. acs.org |

| Atom-Specific Pair Correlation Functions | The spatial arrangement of water molecules around specific atoms of the peptide. researchgate.net | Defines the structure of the hydration shell and identifies key interaction sites. |

| Peptide-Peptide Correlation Functions | Information on peptide aggregation or clustering in concentrated solutions. nih.gov | Can reveal tendencies for self-association. |

Investigation of Preferred Peptide Turn Motifs (e.g., Beta-turns, Gamma-turns)

Turns are secondary structure elements that reverse the direction of a polypeptide chain, giving rise to the compact, globular shapes of many proteins. nih.gov The most common are beta-turns and gamma-turns. The amino acid sequence of a peptide strongly influences its propensity to form a particular type of turn. nih.govresearchgate.net

Detailed Research Findings:

The this compound sequence contains residues that are known to be highly influential in turn formation.

Proline (Pro): Due to its unique cyclic side chain that connects back to the backbone nitrogen, proline's phi (φ) dihedral angle is restricted to approximately -60°. acs.org This inherent rigidity makes proline a potent turn-inducer, frequently found at the i+1 position of beta-turns. acs.org

Glycine (B1666218) (Gly): Lacking a side chain, glycine is sterically unhindered and can adopt a wide range of backbone conformations that are forbidden for other amino acids. scispace.com This flexibility makes it a common residue in turns, often at the i+3 position of a beta-turn or the i+2 position of a gamma-turn. researchgate.net

Given its three-residue length, this compound is an ideal candidate for forming a gamma-turn . A gamma-turn is a three-residue turn (designated i, i+1, i+2) that is characterized by a hydrogen bond between the carbonyl group of the first residue (i) and the amide hydrogen of the third residue (i+2). researchgate.net In the Pro-Arg-Gly sequence, Proline would be residue i, Arginine i+1, and Glycine i+2. The rigid proline residue would initiate the turn, while the flexible glycine residue could easily adopt the necessary conformation to complete the hydrogen bond back to the proline carbonyl.

While a single tripeptide cannot form a canonical four-residue beta-turn on its own, the Pro-Arg-Gly sequence is found within beta-turns of larger proteins and peptides. nih.gov For example, a study of a cyclic 12-amino acid peptide containing a Pro-Arg-Gly-Gly segment identified a beta-turn involving these residues. nih.gov

| Turn Type | Number of Residues | Defining Hydrogen Bond | Likelihood for Pro-Arg-Gly-NH₂ |

|---|---|---|---|

| Beta-turn (β-turn) | 4 (i, i+1, i+2, i+3) nih.gov | Between CO of residue i and NH of residue i+3 researchgate.net | Unlikely as an isolated tripeptide, but the sequence can participate in β-turns within a larger polypeptide chain. nih.gov |

| Gamma-turn (γ-turn) | 3 (i, i+1, i+2) researchgate.net | Between CO of residue i and NH of residue i+2 researchgate.net | High. The tripeptide length and the presence of proline and glycine strongly favor this conformation. |

Investigation of Biological Activities and Molecular Mechanisms of Prolyl Arginyl Glycinamide in Preclinical Models

Neurobiological and Behavioral Pharmacological Research

Research into the neurobiological and behavioral effects of Prolyl-arginyl-glycinamide has primarily focused on its influence on cognitive functions and its interactions with various neurotransmitter systems. These investigations often use animal models to simulate human neurological conditions.

Effects on Learning and Memory Processes in Animal Models

The impact of this compound and its parent compounds on learning and memory is a central theme in its preclinical evaluation. Studies indicate that C-terminal fragments of AVP, including PAG, may influence memory processes through vasopressinergic receptors ispub.com. An active fragment analog of AVP that incorporates the this compound sequence, known as NC-1900, has been shown to ameliorate learning and memory deficits in rats infused with beta-amyloid protein, a model relevant to Alzheimer's disease nih.gov.

Memory Enhancement Paradigms and Assessments

A variety of standardized behavioral tests are employed in animal models to assess the cognitive-enhancing properties of compounds like this compound. These paradigms are designed to test different facets of memory, including spatial learning, memory retention, and recognition.

Key paradigms mentioned in the research include:

Water Maze Task: This test assesses spatial learning and memory. In studies with beta-amyloid-infused rats, the AVP analog NC-1900 prevented impairments in this task nih.gov.

Passive Avoidance Task: This paradigm evaluates fear-motivated memory. NC-1900 was also effective in preventing deficits in this task in the same rat model nih.gov.

Defensive Burying Animal Model: This model is used to study anxiety and learned defensive behaviors. This compound has been evaluated using this paradigm colab.ws.

Elevated Plus Maze: While primarily a test for anxiety, it can be adapted to assess memory, where a reduction in the time taken to enter a closed arm can signify improved memory jrmds.in.

Novel Object Recognition Test: This tests the animal's ability to recognize a new object from a familiar one, assessing recognition memory.

| Paradigm | Memory Type Assessed | Relevance to this compound Research |

|---|---|---|

| Water Maze | Spatial Learning & Memory | An AVP analog containing the PAG sequence (NC-1900) prevented learning and memory deficits in this task. nih.gov |

| Passive Avoidance | Fear-Motivated Associative Memory | NC-1900 prevented memory impairment in a rat model of Alzheimer's disease. nih.gov |

| Defensive Burying | Learned Defensive Behavior | PAG was found to be less active than its parent molecule, Arginine-Vasopressin, in this model. colab.ws |

Route-of-Administration Dependent Effects on Cognitive Outcomes

The method by which a compound is delivered can significantly influence its bioavailability and efficacy. For neuropeptides like this compound, overcoming the blood-brain barrier is a critical challenge. Research indicates that both central and peripheral administration of AVP can affect memory processes ispub.com.

In a key study, the AVP analog NC-1900 was administered subcutaneously, demonstrating that this peripheral route was effective for achieving cognitive improvements in rats nih.gov. Other potential routes that have been explored for cognitive enhancers include intranasal administration, which may improve bioavailability and facilitate more direct access to the brain, though this has not been consistently proven for all compounds nih.govnih.gov. Oral administration is also a consideration, as seen with related tripeptides that are designed as prodrugs to be activated in the intestine nih.gov. The specific effects of different administration routes on the cognitive outcomes of this compound itself require further dedicated investigation.

Comparative Behavioral Analysis with Arginine-Vasopressin Analogues

This compound is a primary metabolite of AVP, and its behavioral profile is often compared to its parent peptide and other analogues ispub.comnih.gov. In a defensive burying paradigm, this compound (PAG) was found to be less active than AVP, suggesting that the full peptide sequence of AVP is more potent in modulating this specific behavior colab.ws.

AVP itself has well-documented effects on a range of social and emotional behaviors in preclinical models, including aggression, pair-bond formation, and anxiety frontiersin.org. The comparative analysis helps to determine which specific fragments of AVP are responsible for its diverse central nervous system effects. For instance, while AVP has strong effects, other analogues like Desglycinamide-Arginine-Vasopressin (DGAVP) also modulate hippocampal electrical activity related to memory ispub.com.

Central Nervous System Modulatory Actions of this compound

The cognitive effects of this compound are believed to stem from its ability to modulate various neurotransmitter systems within the central nervous system. As a fragment of AVP, its actions are often linked to the broader vasopressinergic system, which is known to interact with several key neural pathways.

Preclinical evidence suggests the following modulatory actions:

Cholinergic System: The AVP analog NC-1900, which contains the PAG sequence, showed a tendency to increase choline (B1196258) acetyltransferase activity in the frontal cortex of rats. This suggests a positive modulation of the cholinergic system, which is crucial for learning and memory nih.gov.

Dopaminergic System: While direct evidence for PAG is limited, related peptides like L-prolyl-L-leucyl-glycinamide (PLG) have been found to modulate dopamine (B1211576) receptors nih.gov. The AVP system as a whole is understood to interact with dopaminergic pathways involved in reward and motivation ispub.com.

Noradrenergic System: Vasopressin has been shown to modulate the noradrenergic system in brain regions critical for memory formation, such as the hippocampus and septum ispub.com.

Enzymatic Interactions and Metabolic Pathways

This compound is a product of the enzymatic breakdown of Arginine-Vasopressin. The enzymes that metabolize AVP are therefore critical to the formation and subsequent degradation of PAG.

The primary enzyme involved in the processing of AVP at the C-terminus is Prolyl Endopeptidase (PEP), also known as Prolyl Oligopeptidase (POP) clinmedjournals.orgresearchgate.net. This enzyme specifically cleaves peptide bonds on the C-terminal side of proline residues ebi.ac.ukresearchgate.net. In the context of AVP, PEP can cleave the Pro-Arg bond, leading to the formation of smaller peptide fragments nih.gov. The activity of PEP is considered significant in regulating the levels of neuropeptides involved in learning and memory clinmedjournals.orgresearchgate.net.

The degradation of AVP can also occur through the hydrolysis of the Arginine-Glycinamide bond nih.gov. Enzymes such as Dipeptidyl Peptidase IV (DPP IV) are also known to be involved in the metabolism of proline-containing peptides, typically by removing N-terminal dipeptides where the penultimate residue is proline researchgate.netnih.gov. The metabolic pathway of AVP is complex, with different enzymes acting on the peptide in various tissues, such as the kidney and brain nih.gov.

| Enzyme | Action | Relevance to this compound |

|---|---|---|

| Prolyl Endopeptidase (PEP) / Prolyl Oligopeptidase (POP) | Cleaves peptide bonds C-terminal to proline residues. ebi.ac.uk | Metabolizes Arginine-Vasopressin by potentially cleaving the Pro-Arg bond, influencing the generation and degradation of its fragments. clinmedjournals.orgnih.gov |

| Dipeptidyl Peptidase IV (DPP IV) | Removes N-terminal dipeptides where the second amino acid is proline. nih.gov | Plays a general role in the metabolism of proline-containing peptides, which could include further breakdown of AVP fragments. nih.govresearchgate.net |

| Other Peptidases | Hydrolyze various peptide bonds. | Enzymatic activity that cleaves the Arg-Gly bond in AVP contributes to its inactivation and the production of metabolites. nih.gov |

Cleavage by Prolyl Oligopeptidase (POP) and Related Peptidases

This compound, as a fragment of AVP, is subject to cleavage by peptidases that target proline-containing peptides. The most prominent of these is Prolyl Oligopeptidase (POP), also known as prolyl endopeptidase (PREP or PE). nih.govnih.gov POP is a cytosolic serine protease that specifically hydrolyzes peptide bonds on the carboxyl side of internal proline residues in peptides shorter than 30 amino acids. nih.govsigmaaldrich.comresearchgate.net This specificity makes it a key enzyme in the metabolism of many neuropeptides and peptide hormones, including AVP. nih.govscilit.com

Research indicates that the degradation of arginine vasopressin involves the cleavage of the Pro-Arg bond, a reaction catalyzed by POP. nih.gov This action would liberate arginyl-glycinamide from the C-terminus of AVP. The enzyme responsible for releasing the terminal glycinamide (B1583983) from related hormones like oxytocin (B344502) has been shown to be a separate entity from POP, suggesting a multi-step enzymatic degradation process for these neuropeptides. nih.gov While POP is considered a primary candidate for processing this compound, other peptidases may also be involved. For instance, dipeptidyl aminopeptidases are known to cleave dipeptides from the N-terminus of peptides, though specific action on this tripeptide is not well-documented. nih.gov

| Characteristic | Description | References |

|---|---|---|

| Enzyme Class | Serine Protease (EC 3.4.21.26) | scilit.commdpi.com |

| Specificity | Cleaves peptide bonds at the C-terminal side of proline residues. | nih.govresearchgate.net |

| Substrate Size | Acts on oligopeptides generally less than 30 amino acids in length. | nih.govsigmaaldrich.com |

| Key Substrates | Arginine Vasopressin, Oxytocin, Substance P, Neurotensin, Luteinizing Hormone-Releasing Hormone (LHRH). | nih.govnih.govscilit.comacs.org |

| Location | Primarily a cytosolic enzyme, but also found in membranes and extracellular fluids. | nih.govmdpi.com |

Role in Endogenous Vasopressin Metabolism and Bioactivity

The metabolism of arginine vasopressin is a critical process for terminating its hormonal signal. The cleavage of AVP by enzymes like POP at the Pro-Arg bond is a key step in its inactivation pathway. nih.gov The resulting fragments, including this compound, were historically considered inactive byproducts. However, the presence of specific processing enzymes suggests that these metabolites could have their own biological roles.

While POP is a major enzyme implicated in AVP degradation in vitro, some in vivo studies have presented a more complex picture. For example, the administration of a specific POP inhibitor to rats did not lead to a significant change in AVP immunoreactivity in certain brain regions, questioning its singular role in AVP hydrolysis under physiological conditions. sigmaaldrich.comacs.org This suggests that other peptidases or metabolic pathways contribute to the regulation of AVP levels and the generation of its metabolites. The bioactivity of this compound itself remains an area of active investigation, with its primary established role being a product of AVP catabolism.

Receptor-Mediated Mechanisms

While direct receptor targets for this compound are not firmly established, its structural similarity to other neuroactive peptides allows for inferred mechanisms, particularly concerning the modulation of neurotransmitter systems.

Other Neurotransmitter System Interactions (e.g., Glycine-related Receptor Modulation)

The glycinamide moiety of the tripeptide raises the possibility of interactions with glycine-related neurotransmitter systems. Glycine (B1666218) itself is a major neurotransmitter with a dual role: it is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors (GlyRs), and it is also a mandatory co-agonist, along with glutamate (B1630785), at excitatory N-methyl-D-aspartate (NMDA) receptors. mdpi.com

Direct evidence for this compound modulating either GlyRs or the glycine site of NMDA receptors has not been reported. However, studies on the constituent part, glycinamide, have shown it can have biological effects. For instance, glycinamide, in combination with ascorbic acid, was found to synergistically promote collagen production in human dermal fibroblasts, though this effect was not directly linked to a neurotransmitter receptor. researchgate.net The potential for this compound or its metabolites to interact with the complex network of glycine transporters and receptors remains a speculative but intriguing area for future research.

Cellular and Molecular Signaling Pathways

The potential involvement of this compound in cellular and molecular signaling is largely inferred from its origin (AVP metabolism) and the enzymes that process it (POP).

Vasopressinergic Pathways: As a metabolite of AVP, its presence is an indicator of AVP signaling and turnover. Dysregulation of its formation could be linked to conditions where vasopressin pathways are altered.

Dopaminergic Signaling: Based on the inferred allosteric modulation of dopamine receptors (from PLG research), this compound could potentially influence dopamine-mediated signaling cascades, which are crucial for motor control, motivation, and cognition. nih.govacs.org

POP-Mediated Interactions: Beyond its catalytic activity, POP has been shown to engage in protein-protein interactions. Notably, POP can bind to α-tubulin, a key component of the cellular cytoskeleton. clinmedjournals.org Inhibition of POP has been linked to changes in microtubule stability and synaptic processes. Therefore, fluctuations in the levels of POP substrates like this compound could theoretically influence these non-catalytic functions of POP, thereby affecting pathways related to neuronal structure and plasticity. clinmedjournals.org

General Peptide Signaling: Small peptides can act as signaling molecules, influencing pathways related to cell growth, inflammation, and metabolism. mdpi.com The downstream effects of this compound in this context have yet to be elucidated.

Neuroprotective Mechanisms in Cellular Models (Inferred from Glypromate Research)

Research into Glypromate (GPE) has unveiled several neuroprotective mechanisms that may be relevant for understanding the potential actions of similar peptides like this compound. In various in vitro models of neuronal injury and neurodegenerative diseases, GPE demonstrates a capacity to protect neurons through multiple pathways.

One primary mechanism involves the modulation of glutamate receptor activity. Studies show that GPE can interact with N-methyl-D-aspartate (NMDA) receptors. nih.govphysiology.org Specifically, it appears to bind to the glutamate-binding site, acting as a weak agonist. physiology.org This interaction is crucial, as it can trigger downstream signaling cascades. For instance, GPE-mediated activation of NMDA receptors has been linked to the stimulation of the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K) pathways, both of which are critical for promoting cell survival and proliferation. acs.orgmdpi.com

Furthermore, GPE has been shown to modulate intracellular signaling pathways implicated in neurodegeneration. newdrugapprovals.org It can influence calcium signaling and reduce the activity of glycogen (B147801) synthase kinase 3β (GSK-3β), a key enzyme in pathways leading to apoptosis and the pathology of conditions like Alzheimer's disease. newdrugapprovals.orgresearchgate.net In models of Huntington's disease, GPE treatment provided a significant rescue effect for cholinergic interneurons subjected to quinolinic acid-induced injury. nih.gov It also demonstrates protective effects against neurotoxicity induced by β-amyloid, the peptide central to Alzheimer's disease pathology. nih.gov These actions are not mediated through the IGF-1 receptor, indicating a distinct mechanism of action for this tripeptide. portico.org

Impact on Cell Viability and Proliferation in In Vitro Systems

The impact of GPE on cell viability and proliferation has been documented in several in vitro systems, suggesting a role in tissue repair and regeneration. In studies using SH-SY5Y neuroblastoma cells, a model for neuronal function and disease, GPE treatment significantly increased cell viability in the face of neurotoxic insults. For example, following injury induced by quinolinic acid, GPE increased the viability of striatal cholinergic interneurons from 58.2% to 85.3%. acs.org Similarly, in an in vitro model of Alzheimer's disease using Aβ-induced toxicity, GPE at 100 μM increased cell viability by 13.1% as measured by the MTT assay and by 20.5% in the LDH assay. nih.gov

Beyond merely promoting survival, GPE also stimulates cell proliferation. In cultures of mouse embryonic neural stem cells, GPE treatment was shown to promote their proliferation and migration. mdpi.com This effect was linked to the activation of the ERK and PI3K-Akt signaling pathways. mdpi.comnih.gov Studies on human retinal glial cells (Müller cells) also found that GPE significantly increased cell numbers after prolonged incubation (24 hours or more), with a half-maximal effective concentration (EC₅₀) of approximately 50 μM. nih.gov Furthermore, certain constrained analogs of GPE have been observed to increase the proliferation of human adipose-derived mesenchymal stem cells (hAd-MSCs) at low concentrations, indicating that structural modifications can enhance these proliferative effects. sciforum.net

Intracellular Target Identification and Validation (e.g., Potential Interaction with Cytoskeletal Proteins)

Identifying the specific intracellular targets of this compound and its analogs is an ongoing area of research. While direct binding studies are not extensively reported, the downstream effects observed in cellular models point toward the modulation of key intracellular signaling proteins.

As established, the neuroprotective and proliferative effects of GPE are mediated through intracellular signaling cascades involving proteins like ERK, PI3K, Akt, and GSK-3β. acs.orgmdpi.com These kinases are central hubs in cellular signaling, controlling fundamental processes like cell growth, survival, and apoptosis. The ability of GPE to modulate the activity of these proteins, likely initiated by its interaction with surface receptors like the NMDA receptor, confirms their role as functional intracellular targets. acs.orgnewdrugapprovals.org GPE treatment has also been shown to modulate the expression of pro- and anti-apoptotic proteins, such as normalizing the expression of Bax and Bcl-2 after brain injury, further highlighting its influence on intracellular apoptotic machinery. portico.org

Q & A

Q. How can researchers optimize literature reviews to identify gaps in PRG’s therapeutic potential?

- Methodological Answer : Use Boolean search terms in PubMed/Scopus: (“this compound” OR “PRG peptide”) AND (“mechanism of action” OR “therapeutic application”). Filter for studies with rigorous controls (e.g., sham-operated animals in neuroprotection assays). Cross-reference citation networks via tools like Connected Papers to map knowledge clusters and underexplored pathways .

还不会用谷歌学术吗?免费使用的promax镜像谷歌学术,快来薅羊毛!00:52

Ethical and Methodological Considerations

Q. What ethical frameworks apply to PRG studies involving human-derived cells or tissues?

- Methodological Answer : Obtain informed consent for primary cell lines (e.g., PBMCs) and IRB approval. Follow NIH guidelines for de-identifying donor data. For iPSC-derived models, document reprogramming methods and genetic stability (karyotyping). Include data-sharing agreements if collaborating across institutions .

Q. How should researchers mitigate bias in interpreting PRG’s efficacy in disease models?

- Methodological Answer : Implement blinding during data collection/analysis. Use automated image analysis (e.g., ImageJ macros) for objective quantification. Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Disclose funding sources and potential conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.